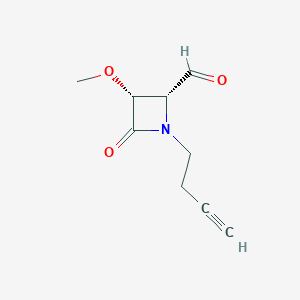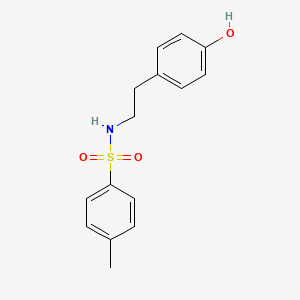
N-tosyl-tyramine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tosyl-tyramine is an organic compound that belongs to the class of sulfonamides. It is derived from tyramine, a naturally occurring monoamine compound, by introducing a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
N-tosyl-tyramine can be synthesized through the reaction of tyramine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
Tyramine+p-Toluenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-tosyl-tyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can remove the tosyl group, reverting it back to tyramine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce tyramine.
科学研究应用
N-tosyl-tyramine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
N-tosyl-tyramine exerts its effects by interacting with specific molecular targets. The tosyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can induce the release of catecholamines, influencing various physiological processes.
相似化合物的比较
Similar Compounds
- N-tosyl-phenethylamine
- N-tosyl-tryptamine
- N-tosyl-dopamine
Uniqueness
N-tosyl-tyramine is unique due to its specific structure, which combines the properties of tyramine and the tosyl group. This combination enhances its stability and reactivity, making it more versatile in chemical and biological applications compared to its analogs.
属性
CAS 编号 |
259263-97-3 |
|---|---|
分子式 |
C15H17NO3S |
分子量 |
291.4 g/mol |
IUPAC 名称 |
N-[2-(4-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-2-8-15(9-3-12)20(18,19)16-11-10-13-4-6-14(17)7-5-13/h2-9,16-17H,10-11H2,1H3 |
InChI 键 |
ZTGAJVOEGBPKRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


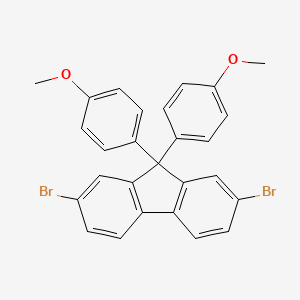
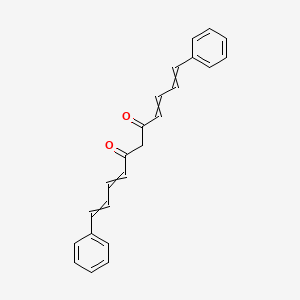
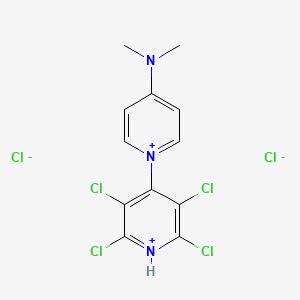
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
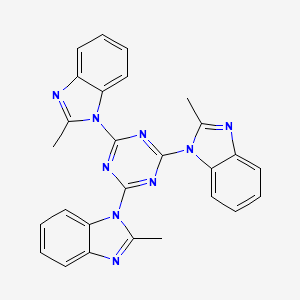
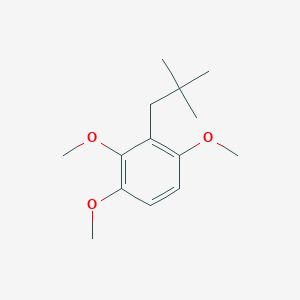
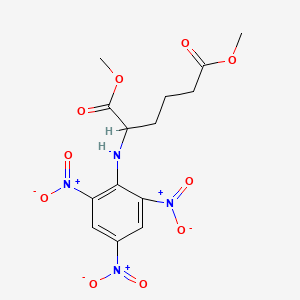
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
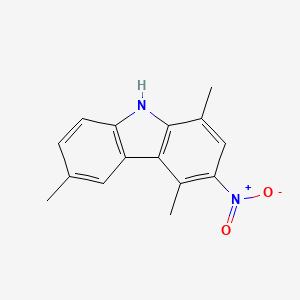
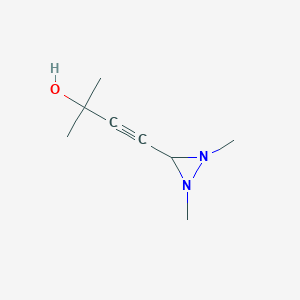
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
